molecular formula C20H21F4N3O3 B182230 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 144634-02-6

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B182230
M. Wt: 427.4 g/mol
InChI Key: PMDYOPDUZHOKIT-UHFFFAOYSA-N
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Description

This compound is also known as Sparfloxacin (SPFX), an orally active synthetic, broad spectrum third generation quinolone . It has excellent activity against Gram-positive bacteria with selectivity against anaerobes and atypical pathogens .


Synthesis Analysis

The synthesis of Sparfloxacin involves the formation of an amide between reacting species through nucleophilic substitution reactions . Three derivatives of SPFX were synthesized by reacting different aromatic carboxylic acids with SPFX .


Molecular Structure Analysis

The molecular structure of Sparfloxacin has been characterized by IR, NMR, and mass spectroscopic techniques . The crystal structures of its anionic complexes with nickel, copper, cadmium, and zinc have been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sparfloxacin and its derivatives are primarily nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Sparfloxacin has a molecular mass of 392.41 g/mol . It achieves a high degree of penetration into most tissues, except for the central nervous system . Following a single 400 mg oral dose of Sparfloxacin, the mean peak concentration in cantharides-induced inflammatory fluid is 1.3 µg per ml after a mean duration of 5 h post-dose .

Future Directions

Based on their non-toxic behavior, the derivatives of Sparfloxacin may be potential agents for further studies . They have shown to be active antimicrobial agents, and one of the derivatives was more potent than the parent drug as well as other fluoroquinolones .

properties

IUPAC Name

1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O3/c1-9-6-26(7-10(2)25-9)17-14(21)5-12-16(15(17)20(22,23)24)27(11-3-4-11)8-13(18(12)28)19(29)30/h5,8-11,25H,3-4,6-7H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYOPDUZHOKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932371
Record name 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

144634-02-6
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144634026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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